molecular formula C21H17FN2O3S B2527772 2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide CAS No. 1207037-87-3

2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B2527772
M. Wt: 396.44
InChI Key: QIESHOUZAYFVLG-UHFFFAOYSA-N
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Description

The compound "2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the field of medicinal chemistry and drug design. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their potential applications, such as antiviral properties and enzyme inhibition.

Synthesis Analysis

The synthesis of related fluorinated compounds has been reported using green protocols, which are environmentally friendly and efficient. For instance, a fluorinated α-aminonitrile compound was synthesized and characterized through elemental, spectral, and X-ray crystallographic analyses . Similarly, the synthesis of an indole acetamide derivative was achieved with good yield by stirring specific precursors in dry dichloromethane, followed by the addition of reagents in cooled conditions . These methods suggest that the synthesis of the compound might also involve careful selection of precursors and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of a fluorinated α-aminonitrile was solved using single-crystal X-ray diffraction data . Theoretical calculations, such as density functional theory (DFT), have been employed to obtain the equilibrium geometry and analyze vibrational and NMR spectra . These approaches could be applied to determine the molecular structure of "2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide" and to predict its reactivity and stability.

Chemical Reactions Analysis

The reactivity of similar compounds has been explained using various molecular descriptors and reactivity surfaces . Molecular docking studies have been carried out to understand how these molecules interact with enzymes, such as indoleamine 2,3-dioxygenase . Additionally, the anti-inflammatory activity of an indole acetamide derivative was confirmed by in silico modeling, targeting cyclooxygenase domains . These studies indicate that the compound may also undergo specific chemical reactions relevant to biological activity and could be analyzed through similar computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by spectroscopic methods, including FT-IR and NMR . The stability of fluorescent derivatives in acidic and basic solutions has been reported, which is important for further manipulation and structural analysis . Theoretical studies, such as NBO analysis and vibrational analysis, have provided insights into the hydrogen-bonded interactions and electronic charge transfer within molecules . These analyses could be applied to assess the physical and chemical properties of "2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide", including its drug likeness and potential as an antiviral agent .

Scientific Research Applications

Antimicrobial Applications

Compounds with structural similarities to "2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of these compounds in the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Anticonvulsant Activities

Alpha-acetamido-N-benzylacetamide derivatives, including those with heteroaromatic groups similar to the furan-2-carbonyl moiety, have been prepared and evaluated for their anticonvulsant activities. These compounds have demonstrated excellent protection against maximal electroshock-induced seizures in mice, suggesting their potential in the treatment of epilepsy (Kohn et al., 1993).

Antiplasmodial Properties

Novel compounds with structural elements similar to "2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide" have been synthesized and evaluated for their potential antiplasmodial properties. These studies aim at discovering new treatments for malaria, showcasing the utility of such compounds in medicinal chemistry research focused on combating parasitic infections (Mphahlele, Mmonwa, & Choong, 2017).

Anticancer Activities

Research into the synthesis and biological evaluation of novel compounds, including those with fluoro-substituted benzo[b]pyran cores, has indicated potential anti-lung cancer activity. This suggests the broader applicability of structurally related compounds in the development of new anticancer therapeutics (Hammam et al., 2005).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIESHOUZAYFVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

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